
4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- is a heterocyclic compound that contains a triazole ring substituted with amino and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with formic acid or its derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and furyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles .
Scientific Research Applications
4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound finds applications in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amino and furyl groups may also contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
3-Amino-1,2,4-triazole: Another triazole derivative with different substitution patterns.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: A triazole derivative with additional functional groups
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to simpler triazole derivatives .
Properties
CAS No. |
59918-44-4 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3,5-bis(furan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H8N4O2/c11-14-9(7-3-1-5-15-7)12-13-10(14)8-4-2-6-16-8/h1-6H,11H2 |
InChI Key |
PHTBIIMLGLUUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
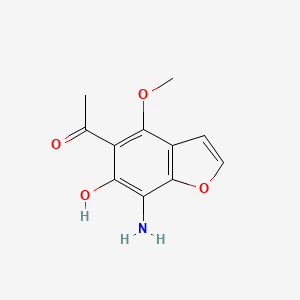
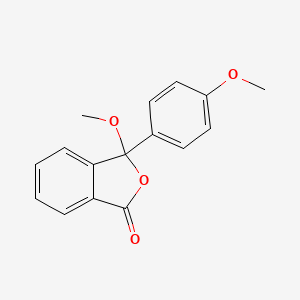
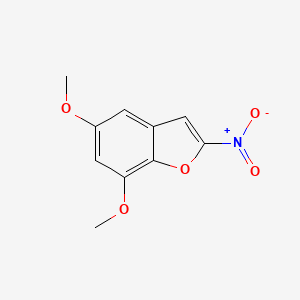
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)

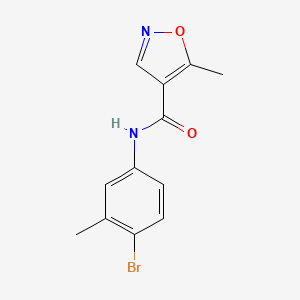

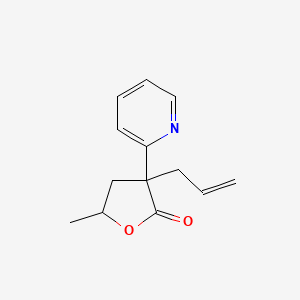



![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)

